molecular formula C21H17F3N2O2 B2826659 1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 946253-89-0

1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2826659
CAS No.: 946253-89-0
M. Wt: 386.374
InChI Key: NCIDUOQXUUJEFI-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridine-3-carboxamide class, characterized by a 1,2-dihydropyridinone core substituted with a 4-methylbenzyl group at position 1 and a 4-(trifluoromethyl)phenyl amide at position 2. The trifluoromethyl (CF₃) group enhances hydrophobic interactions with target proteins, while the methylphenyl substituent may influence metabolic stability and solubility .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-4-6-15(7-5-14)13-26-12-2-3-18(20(26)28)19(27)25-17-10-8-16(9-11-17)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIDUOQXUUJEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the pyridine derivative with an amine or amide reagent under controlled conditions.

    Substitution with the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the methylphenyl group: This step may involve a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name 1-Position Substituent 3-Position Amide Substituent Notable Features
Target Compound 4-Methylphenylmethyl 4-Trifluoromethylphenyl Enhanced hydrophobicity (CF₃), moderate metabolic stability
1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Fluorophenylmethyl 4-Methoxyphenyl Reduced hydrophobicity (methoxy group), potential for improved solubility
Deuterium-enriched quinoline-3-carboxamide derivative N/A (quinoline core) 4-Trifluoromethylphenyl Deuteration improves metabolic half-life; quinoline core alters binding affinity
1,4-Dihydropyridines with thioether/cyano groups Varied (e.g., furyl) Bromophenyl/methoxyphenyl Thioether and cyano groups enhance electronic interactions; broader selectivity
N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-pyrrole-carboxamide Pyrrole-methyl 4-Trifluoromethylphenethyl Pyrrole core diversifies binding mode; dimethyl groups may reduce toxicity

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